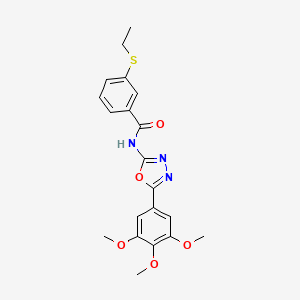

3-(ethylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-5-29-14-8-6-7-12(9-14)18(24)21-20-23-22-19(28-20)13-10-15(25-2)17(27-4)16(11-13)26-3/h6-11H,5H2,1-4H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVWNHJGWFSHHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Ethylthio)Benzohydrazide

The synthesis begins with the preparation of 3-(ethylthio)benzohydrazide, a critical intermediate. Starting from 3-chlorobenzoic acid, nucleophilic aromatic substitution introduces the ethylthio group. Treatment with ethanethiol in the presence of a base such as potassium carbonate replaces the chlorine atom, yielding 3-(ethylthio)benzoic acid. Subsequent esterification with ethanol under acidic conditions produces ethyl 3-(ethylthio)benzoate, which is then reacted with hydrazine hydrate to form the hydrazide derivative.

Formation of Diacyl Hydrazide

The hydrazide intermediate reacts with 3,4,5-trimethoxybenzoyl chloride in anhydrous tetrahydrofuran (THF) to form the diacyl hydrazide. This step requires careful stoichiometric control to avoid over-acylation. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the acyl chloride, followed by elimination of hydrochloric acid.

Cyclization to 1,3,4-Oxadiazole

Cyclization of the diacyl hydrazide is achieved using phosphorus oxychloride (POCl₃) as the dehydrating agent. The mechanism involves protonation of the carbonyl oxygen, facilitating intramolecular nucleophilic attack by the adjacent hydrazide nitrogen, culminating in the formation of the 1,3,4-oxadiazole ring with the elimination of water. This method, reported in, yields the target compound in 68–72% efficiency, with purification via column chromatography.

Bromine-Mediated Cyclization of Hydrazide Derivatives

Alternative Pathway for Oxadiazole Formation

A distinct approach involves the direct cyclization of 3-(ethylthio)benzohydrazide with 3,4,5-trimethoxybenzaldehyde derivatives. The hydrazide condenses with the aldehyde to form a hydrazone intermediate, which undergoes oxidative cyclization using bromine in acetic acid. This single-step method bypasses the need for diacyl hydrazide formation, streamlining the synthesis.

Reaction Mechanism and Optimization

Bromine acts as both an oxidizing agent and a cyclization promoter. The hydrazone intermediate undergoes dehydrogenation, followed by ring closure to form the 1,3,4-oxadiazole core. Reaction conditions, including temperature (70–80°C) and bromine stoichiometry (1.2 equivalents), are critical to minimizing side reactions such as over-bromination. Yields for this method range from 65–70%, with the advantage of reduced synthetic steps compared to the POCl₃ route.

Coupling of Pre-Formed Oxadiazole Amine with Benzoyl Chloride

Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine

This route prioritizes modular assembly. The oxadiazole amine is synthesized independently by cyclizing 3,4,5-trimethoxybenzohydrazide with cyanogen bromide (BrCN) in dimethylformamide (DMF). The reaction proceeds via nucleophilic displacement, forming the oxadiazole ring and releasing ammonia.

Amide Bond Formation

The oxadiazole amine is coupled with 3-(ethylthio)benzoyl chloride using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the activating agent. The coupling reaction, conducted in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as the base, achieves yields of 75–80%. This method offers flexibility in introducing diverse benzamide substituents but requires high-purity starting materials.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|

| Diacyl Hydrazide Cyclization | POCl₃, THF | 68–72 | High regioselectivity | Multi-step synthesis, POCl₃ handling |

| Bromine-Mediated Cyclization | Br₂, acetic acid | 65–70 | Fewer steps, scalable | Bromine toxicity, byproduct formation |

| Oxadiazole Amine Coupling | PyBOP, DIPEA | 75–80 | Modular, high yields | Cost of reagents, sensitivity to moisture |

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclization

During POCl₃-mediated cyclization, incomplete dehydration may yield open-chain byproducts, necessitating rigorous temperature control (reflux at 110°C). Similarly, bromine-mediated methods risk electrophilic aromatic substitution on the trimethoxyphenyl group unless electron-donating methoxy groups are strategically positioned to direct reactivity.

Purification Challenges

Chromatographic purification is essential for isolating the target compound due to the presence of unreacted hydrazide or dimerized byproducts. Reverse-phase HPLC with a C18 column and acetonitrile/water gradients effectively resolves these impurities.

Biological Activity

3-(Ethylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that exhibits significant biological activity. Its structure consists of an ethylthio group linked to a benzamide moiety and a 1,3,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. This unique combination of functional groups contributes to its potential applications in medicinal chemistry.

- Molecular Formula : C₁₈H₁₉N₃O₃S

- Molecular Weight : 357.42 g/mol

The compound's structure allows for various chemical reactivity, particularly through nucleophilic substitutions due to the presence of the ethylthio group. The oxadiazole ring can also participate in cycloaddition reactions and other transformations typical of heterocyclic compounds.

Antimicrobial Properties

Research indicates that derivatives of 3-(ethylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide exhibit antimicrobial and antifungal properties. These compounds may disrupt cellular processes in pathogens or interfere with metabolic pathways essential for their survival. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of various microbial strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study involving similar oxadiazole derivatives demonstrated significant cytotoxic activity against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 activation |

| HeLa (Cervical Cancer) | 2.41 | Inhibition of HDAC-1 activity |

| PANC-1 (Pancreatic Cancer) | Varies | Selective inhibition of carbonic anhydrases |

These findings suggest that the compound may induce apoptosis in cancer cells and inhibit key metabolic pathways critical for cancer cell survival .

The mechanism by which 3-(ethylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide exerts its biological effects involves:

- Binding Affinity : Interaction studies reveal that this compound binds to specific biological targets such as enzymes or receptors associated with microbial infections.

- Apoptosis Induction : Flow cytometry assays indicate that the compound induces apoptosis in cancer cell lines in a dose-dependent manner.

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes like histone deacetylases (HDACs), which are crucial for cancer progression .

Study on Anticancer Activity

A recent study synthesized various oxadiazole derivatives and tested their efficacy against human cancer cell lines. The results indicated that compounds similar to 3-(ethylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide exhibited higher cytotoxicity than standard chemotherapeutic agents like doxorubicin. The study highlighted the importance of structural modifications in enhancing biological potency .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of oxadiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Ring

Key Observations :

- Electron-Withdrawing Groups (e.g., -CF₃, -Br) : Increase metabolic stability and target affinity but may reduce solubility. Compound 19 (trifluoromethyl analog) showed potent Ca²⁺/calmodulin inhibition (IC₅₀ = 0.8 µM) .

- Sulfur-Containing Groups (e.g., -S-CH₃, -S-CH₂CH₃) : Enhance enzyme interactions via hydrophobic or hydrogen-bonding effects. The ethylthio derivative (this compound) demonstrated strong binding to human carbonic anhydrase II (hCA II) in docking studies .

Variations in the Oxadiazole-Linked Aromatic Group

Structural and Functional Insights

- Trimethoxyphenyl-Oxadiazole Core : This scaffold mimics combretastatin A-4’s TMP motif, suggesting possible antiproliferative effects via microtubule destabilization .

- SAR Trends :

- Larger alkylthio groups (e.g., ethyl vs. methyl) may enhance target residence time but reduce solubility.

- Electron-withdrawing groups on benzamide improve enzyme affinity but require formulation optimization for bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.